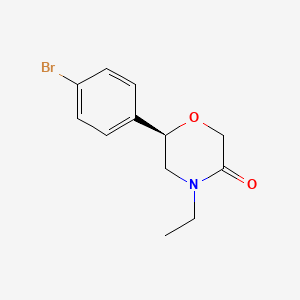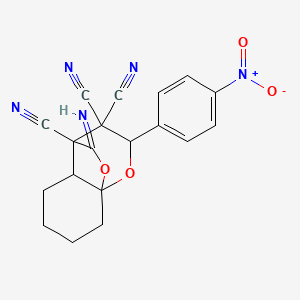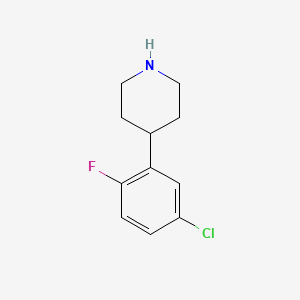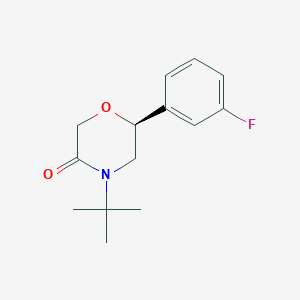
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four fluorine atoms at the 2, 3, 6, and 7 positions, and a hydroxyl group at the 9 position of the dihydroanthracene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL typically involves the fluorination of anthracene derivatives. One common method is the direct fluorination of 9,10-dihydroanthracene using elemental fluorine or fluorinating agents such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3,6,7-tetrafluoro-9,10-anthraquinone.
Reduction: Formation of 2,3,6,7-tetrafluoro-9,10-dihydroanthracene.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Wirkmechanismus
The mechanism of action of 2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL involves its interaction with molecular targets through its fluorine atoms and hydroxyl group. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the hydroxyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,6,7-Tetrafluoro-9,10-anthraquinone
- 9,10-Dihydroanthracen-9-OL
- 2,3,6,7-Tetramethoxy-9,10-anthraquinone
Uniqueness
2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL is unique due to the presence of both fluorine atoms and a hydroxyl group, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the hydroxyl group provides a site for further chemical modifications. This combination makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
919273-14-6 |
|---|---|
Molekularformel |
C14H8F4O |
Molekulargewicht |
268.21 g/mol |
IUPAC-Name |
2,3,6,7-tetrafluoro-9,10-dihydroanthracen-9-ol |
InChI |
InChI=1S/C14H8F4O/c15-10-2-6-1-7-3-11(16)13(18)5-9(7)14(19)8(6)4-12(10)17/h2-5,14,19H,1H2 |
InChI-Schlüssel |
NBCMZFQYIBBDQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=C(C=C2C(C3=CC(=C(C=C31)F)F)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-one](/img/structure/B12616949.png)
![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)
![6-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)-1H-indole-2-carboxylic acid](/img/structure/B12616957.png)
![5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616960.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616969.png)


![(5R)-5-[(2-Methoxyanilino)(phenyl)methyl]furan-2(5H)-one](/img/structure/B12616986.png)

![[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B12616991.png)

![N-(4-bromophenyl)-2-[(2S,11aS)-2-hydroxy-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetamide](/img/structure/B12617002.png)

![3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12617011.png)
